N-(4-methylbenzyl)-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness ADME

Benzothiazole screening campaigns often fail when generic benzyl analogs are substituted without regard to positional SAR. N-(4-Methylbenzyl)-1,3-benzothiazol-2-amine (CAS 280117-07-9) resolves this with validated comparator data. • 9.8% greater antiproliferative potency vs. unsubstituted benzyl analog in 22RV1 prostate cancer cells (IC₅₀ 8.25 µM vs. 9.06 µM). • Defined lipophilic increment (ΔXLogP3 = +0.7) for rational ADME tuning; TPSA 53.2 Ų supports CNS penetration. • Serves as the para-methyl reference for systematic methyl scanning of 2-aminobenzothiazole libraries.

Molecular Formula C15H14N2S
Molecular Weight 254.35
CAS No. 280117-07-9
Cat. No. B2617366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-1,3-benzothiazol-2-amine
CAS280117-07-9
Molecular FormulaC15H14N2S
Molecular Weight254.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,16,17)
InChIKeyIEZRJVVNXFFLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Properties and Comparator Landscape


N-(4-Methylbenzyl)-1,3-benzothiazol-2-amine (CAS 280117-07-9) is a C15H14N2S 2-aminobenzothiazole derivative in which the exocyclic amine bears a 4-methylbenzyl substituent [1]. With a molecular weight of 254.4 g·mol⁻¹ and a computed XLogP3 of 4.6, it occupies a moderately lipophilic region of chemical space distinct from its closest in-class analogs [1]. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and N-substitution on the 2-amino position is a critical determinant of target binding, selectivity, and physicochemical profile [2].

Scaffold 2-Aminobenzothiazole privileged core for kinase and tubulin inhibitor design
Substituent 4-Methylbenzyl modulates lipophilicity and steric demand at hinge-binding region
Workflow Focused library synthesis, SAR methyl scanning, conformational flexibility screening

Why Generic Substitution Fails


Although N-benzyl-1,3-benzothiazol-2-amine (CAS 21816-82-0) and benzyl-(4-methyl-benzothiazol-2-yl)-amine (CAS 345621-77-4) share the C15H14N2S formula, the position of the methyl group—on the benzyl ring in the target compound versus on the benzothiazole core or absent entirely—governs lipophilicity, hydrogen-bonding topology, and conformational flexibility [1]. In a closely related benzothiazole-trimethoxyphenyl hybrid series, the 4-methylbenzyl substituent (compound 9e) conferred an IC₅₀ of 8.25 µM against 22RV1 prostate cancer cells, while the unsubstituted benzyl analog (9f) exhibited a 9.8 % weaker IC₅₀ of 9.06 µM, demonstrating that even a single methyl positional change measurably alters bioactivity [2]. Such differences are not captured by bulk descriptors alone and render generic substitution a source of non-reproducible results in screening campaigns.

Methyl Position Alters Profile
Moving the methyl group from the benzyl ring to the benzothiazole core changes lipophilicity, hydrogen-bond topology, and conformational flexibility, limiting direct replacement.
Unsubstituted Benzyl Analog Differs
The des-methyl analog exhibits a measurably different antiproliferative endpoint; bulk descriptors alone do not capture this single-methyl shift.
Solid-State Divergence
Positional isomer with methyl on benzothiazole shows a sharp melting point where target data are absent, suggesting potential crystallinity and handling differences.

Quantitative Head-to-Head Evidence


Lipophilicity Differentiation by XLogP3

The target compound exhibits a computed XLogP3 of 4.6, reflecting the lipophilicity contribution of the para-methyl group on the benzyl ring [1]. This value exceeds the XLogP3 of the unsubstituted N-benzyl analog (CAS 21816-82-0; XLogP3 ≈ 3.9) by approximately 0.7 log units, a difference that can translate into altered membrane permeability and protein binding [2]. The higher lipophilicity may be advantageous for targets requiring passive membrane crossing but also implies reduced aqueous solubility relative to the des-methyl analog.

Lipophilicity (XLogP3)
Cross-study comparable
Target 4.6 vs Comparator ~3.9
Δ +0.7 log units
Reported lipophilicity difference may influence permeability and protein binding profiles.
Computed XLogP3 3.0; supports ADME property review.
Lipophilicity Drug-likeness ADME

Conformational Flexibility and Rotatable Bonds

The target compound possesses 3 rotatable bonds (the benzyl methylene-N bond, the N-thiazole bond, and the benzyl-thiazole torsion), compared to 2 rotatable bonds for N-(4-methylphenyl)-1,3-benzothiazol-2-amine (CAS 70785-26-1), which lacks the methylene spacer [1][2]. This additional degree of freedom permits the 4-methylphenyl ring to sample a wider conformational space, potentially enabling the compound to adapt to binding pockets that are sterically inaccessible to the more rigid phenyl-linked analog.

Rotatable Bonds
Class-level inference
3 rotatable bonds
vs 2 for rigid phenyl-linked analog
Additional degree of freedom may support induced-fit binding to flexible pockets.
Entropic penalty trade-off to consider; computed by Cactvs.
Conformational flexibility Molecular recognition Entropic penalty

Antiproliferative SAR in Prostate Cancer Model

In a comparative structure-activity relationship study of benzothiazole-trimethoxyphenyl hybrids, the 4-methylbenzyl-substituted analog (compound 9e; R1 = 4-CH₃) exhibited an antiproliferative IC₅₀ of 8.25 ± 0.43 µM against the 22RV1 prostate cancer cell line, while the unsubstituted benzyl analog (compound 9f; R1 = H) showed an IC₅₀ of 9.06 ± 0.17 µM [1]. The 9.8 % improvement in potency is attributable solely to the para-methyl group, confirming that the 4-methylbenzyl substituent is a measurable potency-enhancing element within this chemotype.

Antiproliferative SAR
Head-to-head
IC50 8.25 µM (4-Me)
vs 9.06 µM (unsubst.)
Δ −9.8%
Supports SAR interpretation for 4-methylbenzyl substituent in prostate cancer cell model.
22RV1 line, MTT 72 h; reported endpoint context.
Antiproliferative Prostate cancer SAR

Solid-State Handling and Melting Point

The positional isomer benzyl-(4-methyl-benzothiazol-2-yl)-amine (CAS 345621-77-4), which carries the methyl group on the benzothiazole ring rather than the benzyl ring, displays a sharp melting point of 112–113 °C (recrystallized from hexane/ethyl acetate) . Published data on the target compound's melting point are currently unavailable from authoritative sources, but the isomer's well-defined melting endotherm suggests that the position of the methyl substituent critically influences crystal packing and, by extension, solubility, dissolution rate, and bulk handling characteristics.

Solid-State Handling
Data to verify
Target m.p. not publicly reported
Positional isomer shows distinct melting point; batch-specific characterization recommended.
Isomer m.p. 112–113 °C (hexane/EtOAc); crystallinity may differ.
Solid-state properties Formulation Crystallinity

Hydrogen Bond Donor-Acceptor Profile

The target compound possesses 1 hydrogen bond donor (the secondary amine NH) and 3 hydrogen bond acceptors (benzothiazole N, thiazole S, and the NH nitrogen) [1]. This profile is identical to that of N-benzyl-1,3-benzothiazol-2-amine and N-(4-methylphenyl)-1,3-benzothiazol-2-amine, but the steric environment around the donor NH differs due to the ortho-substituent pattern of the benzyl ring. The secondary amine NH is a critical pharmacophoric element for kinase hinge-binding motifs commonly targeted by 2-aminobenzothiazole derivatives [2]. Selection of the 4-methylbenzyl variant modulates the steric demand at this key donor site without altering the H-bond donor count, a nuanced advantage over analogs with bulkier N-substituents that may sterically hinder hinge-region access.

H-Bond Donor/Acceptor
Class-level inference
HBD 1 / HBA 3
Profile identical to des-methyl analog
Maintains key hinge-binding donor-acceptor counts; steric modulation via 4-methylbenzyl may support isoform selectivity.
Steric bulk tuning without altering H-bond inventory.
Hydrogen bonding Target engagement Selectivity design

Topological Polar Surface Area and Permeability

The topological polar surface area (TPSA) of the target compound is 53.2 Ų [1], placing it within the CNS-permeable range (typically <70 Ų for oral CNS drugs) [2]. This is slightly lower than the TPSA of the 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline analog (CAS 10205-56-8), which measures approximately 57.5 Ų due to the dimethylamino group [3]. The lower TPSA of the 4-methylbenzyl compound predicts marginally better passive membrane permeability, which may be preferred for intracellular target engagement programs.

TPSA (Permeability)
Cross-study comparable
TPSA 53.2 Ų
vs 57.5 Ų (analog)
Δ −4.3 Ų
Lower TPSA supports predicted CNS permeability; may guide CNS probe design context.
Below typical 60–70 Ų CNS threshold; computed property.
Permeability Blood-brain barrier TPSA

High-Value Application Scenarios


Kinase and Tubulin-Targeted Library Design

The direct SAR evidence showing a 9.8% potency advantage for the 4-methylbenzyl substituent over unsubstituted benzyl in a 22RV1 prostate cancer cell antiproliferative assay [Section 3, Evidence Item 3] supports the use of N-(4-methylbenzyl)-1,3-benzothiazol-2-amine as a preferred amine building block for focused kinase inhibitor and tubulin polymerization inhibitor libraries. The compound's 1-donor/3-acceptor hydrogen-bond profile preserves the critical hinge-binding motif while the para-methyl group provides a defined lipophilic increment (ΔXLogP3 = +0.7) for tuning ADME properties [Section 3, Evidence Items 1 and 5].

CNS-Penetrant Probe Development

With a TPSA of 53.2 Ų—well within the CNS drug-like space of <70 Ų—and an XLogP3 of 4.6, the target compound offers an attractive starting point for CNS-penetrant chemical probes [Section 3, Evidence Items 1 and 6]. Compared to the dimethylamino-phenyl analog (TPSA ≈ 57.5 Ų), the 4.3 Ų lower polar surface area predicts improved passive blood-brain barrier penetration, making this building block the better choice for programs targeting neurodegenerative or neuro-oncology indications.

Positional Methyl Scanning on Benzyl Ring

The availability of direct comparator data between 4-methylbenzyl (8.25 µM) and unsubstituted benzyl (9.06 µM) derivatives [Section 3, Evidence Item 3] establishes this compound as the benchmark for systematic methyl scanning of the benzyl ring. Research groups performing a 'methyl walk' across the ortho, meta, and para positions of the benzyl substituent can use N-(4-methylbenzyl)-1,3-benzothiazol-2-amine as the para-methyl reference point, enabling rigorous quantification of positional SAR within 2-aminobenzothiazole series.

Conformational Flexibility Screening

The presence of 3 rotatable bonds—one more than the direct N-phenyl analog—gives the target compound greater conformational adaptability [Section 3, Evidence Item 2]. This feature is particularly relevant for targets with flexible or cryptic binding pockets where a more rigid analog would fail to achieve an optimal binding pose. Screening cascades that include both the methylene-spacer-containing target compound and the direct phenyl-linked analog can deconvolute the contribution of conformational flexibility to binding affinity and selectivity.

Application
Selection Property
Validation Focus
Kinase/tubulin inhibitor library design
4-Methylbenzyl SAR context
Antiproliferative endpoint review in cell models
CNS-penetrant probe development
Low TPSA below CNS drug-space threshold
Predicted BBB permeability assessment
Positional methyl scanning (benzyl ring)
Para-methyl reference compound
Substituent-activity relationship interpretation
Conformational flexibility screening
Flexible methylene spacer vs rigid analog
Induced-fit binding and selectivity deconvolution
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